molecular formula C7H13NO2 B12979318 N-Cyclopropyl-N-ethylglycine

N-Cyclopropyl-N-ethylglycine

Cat. No.: B12979318
M. Wt: 143.18 g/mol
InChI Key: CMXIAAGHAHLESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-N-ethylglycine is an organic compound with the molecular formula C7H13NO2 It is a derivative of glycine, where the hydrogen atoms on the nitrogen are replaced by cyclopropyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-ethylglycine typically involves the reaction of cyclopropylamine with ethylglycine under controlled conditions. One common method includes the use of cyclopropylamine, hydroxyacetonitrile, sodium hydroxide, hydrochloric acid, and cyanamide . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-ethylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include oxidizing agents like hydrogen peroxide or enzymatic systems such as sarcosine oxidase.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imine or amine derivatives, while substitution reactions can produce a variety of substituted glycine derivatives.

Scientific Research Applications

N-Cyclopropyl-N-ethylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-ethylglycine involves its interaction with specific molecular targets. For instance, it acts as an alternative substrate for glycine transporter 1 (GlyT1), inhibiting glycine uptake and modulating glycinergic signaling . This mechanism is particularly relevant in the context of pain management and neurological research.

Comparison with Similar Compounds

Similar Compounds

    N-Methylglycine (Sarcosine): A derivative of glycine with a methyl group on the nitrogen.

    N-Ethylglycine: Similar to N-Cyclopropyl-N-ethylglycine but lacks the cyclopropyl group.

    N-Propylglycine: Another derivative with a propyl group on the nitrogen.

Uniqueness

This compound is unique due to the presence of both cyclopropyl and ethyl groups, which confer distinct chemical and biological properties. The cyclopropyl group introduces strain and reactivity, while the ethyl group enhances its solubility and interaction with biological targets.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-[cyclopropyl(ethyl)amino]acetic acid

InChI

InChI=1S/C7H13NO2/c1-2-8(5-7(9)10)6-3-4-6/h6H,2-5H2,1H3,(H,9,10)

InChI Key

CMXIAAGHAHLESQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)O)C1CC1

Origin of Product

United States

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